
3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group and a propynyl group in the quinoline structure may impart unique chemical and biological properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one typically involves the following steps:
Nitration of Quinoline: The nitration of quinoline can be achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Cyclization: The final step involves cyclization to form the quinolin-2(1H)-one structure, which can be achieved using appropriate cyclization agents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The propynyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Cycloaddition: The propynyl group can participate in cycloaddition reactions to form various cyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Cycloaddition Reagents: Azides, nitriles, alkenes.
Major Products
Reduction Products: 3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one.
Substitution Products: Various substituted quinoline derivatives.
Cycloaddition Products: Various cyclic compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: As a potential lead compound for the development of new drugs with antimicrobial, anticancer, or anti-inflammatory activities.
Industry: As an intermediate in the synthesis of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with various molecular targets such as enzymes, receptors, and nucleic acids. The presence of the nitro and propynyl groups may enhance its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitroquinoline: Lacks the propynyl group but shares the nitroquinoline core structure.
1-(Prop-2-yn-1-yl)quinolin-2(1H)-one: Lacks the nitro group but shares the propynylquinoline core structure.
Quinoline: The parent compound without any substituents.
Uniqueness
3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is unique due to the presence of both the nitro and propynyl groups, which may impart distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C12H8N2O3 |
|---|---|
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
3-nitro-1-prop-2-ynylquinolin-2-one |
InChI |
InChI=1S/C12H8N2O3/c1-2-7-13-10-6-4-3-5-9(10)8-11(12(13)15)14(16)17/h1,3-6,8H,7H2 |
Clé InChI |
JDQNJDBAMGICFQ-UHFFFAOYSA-N |
SMILES canonique |
C#CCN1C2=CC=CC=C2C=C(C1=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



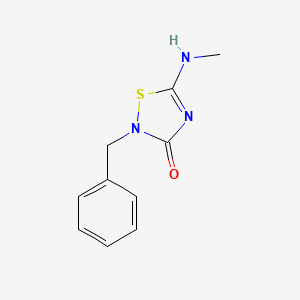
![2-Tosyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11795593.png)

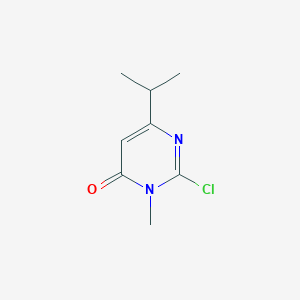

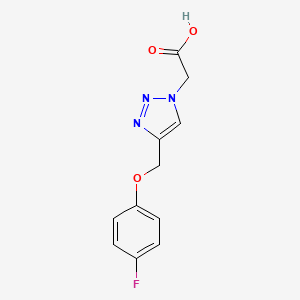
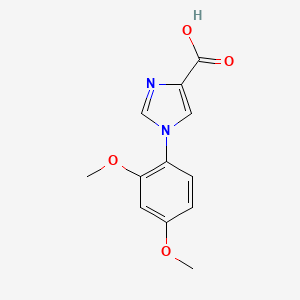
![5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11795620.png)

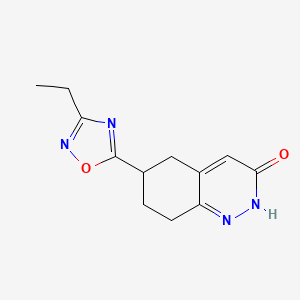

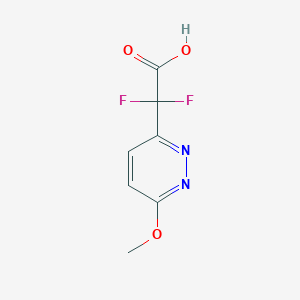
![4-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11795675.png)
